4-amino-N-methylcyclohexane-1-carboxamide
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Overview
Description
4-amino-N-methylcyclohexane-1-carboxamide is a chemical compound with the molecular formula C8H16N2O It is known for its applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with methylamine, followed by the introduction of an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
4-amino-N-methylcyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-ethylcyclohexane-1-carboxamide
- 4-amino-N-propylcyclohexane-1-carboxamide
- 4-amino-N-butylcyclohexane-1-carboxamide
Uniqueness
4-amino-N-methylcyclohexane-1-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAXLXOXUTWMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241625 |
Source
|
Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799580-72-5 |
Source
|
Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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